molecular formula C10H16O3 B1295103 Ethyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 6975-17-3

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B1295103
CAS No.: 6975-17-3
M. Wt: 184.23 g/mol
InChI Key: MARQMDSVINDKRX-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters.

Scientific Research Applications

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a smaller ring size.

    Ethyl 1-oxaspiro[3.5]nonane-2-carboxylate: Larger ring size, leading to different chemical properties.

    Ethyl 1-oxaspiro[2.5]octane-3-carboxylate: Similar structure but with the ester group at a different position.

The uniqueness of ethyl 1-oxaspiro[2

Properties

IUPAC Name

ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)8-10(13-8)6-4-3-5-7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARQMDSVINDKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863967
Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-17-3
Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Record name Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
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Record name 6975-17-3
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Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Record name Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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